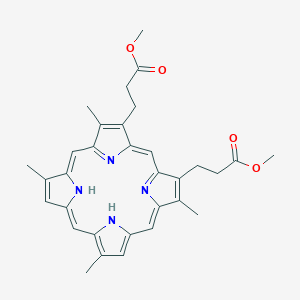

Pyroporphyrin dimethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17451. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N4O4/c1-17-11-22-14-27-19(3)23(7-9-31(37)39-5)29(35-27)16-30-24(8-10-32(38)40-6)20(4)28(36-30)15-26-18(2)12-21(34-26)13-25(17)33-22/h11-16,33-34H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPCOHFDZYMQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10589-94-3 | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010589943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10589-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Deuteroporphyrin dimethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2AR39YW5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Protoporphyrin IX Dimethyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoporphyrin IX dimethyl ester, a derivative of the naturally occurring photosensitizer Protoporphyrin IX, is a molecule of significant interest in diverse scientific fields, including biochemistry, oncology, and materials science. Its unique photophysical properties, coupled with its role as a precursor in the synthesis of various therapeutic and diagnostic agents, underscore its importance. This technical guide provides an in-depth exploration of the structure, properties, and relevant biological pathways associated with Protoporphyrin IX dimethyl ester. Detailed experimental protocols for its synthesis and characterization are provided, and key quantitative data are summarized for ease of reference. Furthermore, this guide presents visual representations of the heme biosynthesis pathway and the mechanism of photodynamic therapy, offering a comprehensive resource for professionals in research and drug development.

Core Structure and Physicochemical Properties

Protoporphyrin IX dimethyl ester is a porphyrin molecule characterized by a central tetrapyrrole macrocycle with various side chains. The esterification of the two propionic acid groups of Protoporphyrin IX with methanol (B129727) yields the dimethyl ester derivative. This modification enhances its solubility in organic solvents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Protoporphyrin IX dimethyl ester is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5522-66-7 | [1] |

| Molecular Formula | C₃₆H₃₈N₄O₄ | [1] |

| Molecular Weight | 590.71 g/mol | [1] |

| Appearance | Dark purple powder | [2] |

| Melting Point | 225-228 °C | |

| Solubility | Soluble in DMSO, acetone, chloroform (B151607) |

Spectroscopic Data

The extensive π-conjugation in the porphyrin macrocycle gives rise to characteristic absorption and emission spectra. The UV-Visible spectrum is dominated by an intense Soret band in the blue region and several weaker Q-bands in the green and red regions.

| Spectroscopic Parameter | Value | Solvent | Reference |

| Soret Band (λmax) | ~408 nm | Chloroform | |

| Molar Extinction Coefficient (ε) at Soret Band | ~166,000 M⁻¹cm⁻¹ | Chloroform | |

| Fluorescence Quantum Yield (ΦF) | 0.1 | Methanol |

Synthesis and Characterization

Synthesis from Hematoporphyrin

A common method for the synthesis of Protoporphyrin IX dimethyl ester involves the dehydration and esterification of hematoporphyrin.[1]

Experimental Protocol:

-

Dehydration: Hematoporphyrin is treated with a dehydrating agent, such as a strong acid, to eliminate the two hydroxyl groups from the hydroxyethyl (B10761427) side chains, converting them into vinyl groups.

-

Esterification: The resulting Protoporphyrin IX is then esterified in the presence of methanol and a catalytic amount of sulfuric acid.[1] The reaction is typically carried out in the dark to prevent photodegradation.

-

Purification: The crude product is purified by crystallization from a mixture of chloroform and methanol to yield Protoporphyrin IX dimethyl ester as a dark purple solid.[1]

A schematic representation of the synthesis workflow is provided below.

References

Technical Guide: Molar Extinction Coefficient of Protoporphyrin IX Dimethyl Ester in Chloroform

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of Protoporphyrin IX dimethyl ester in chloroform (B151607), a critical parameter for quantitative studies in various fields, including photodynamic therapy and materials science. This document details the quantitative spectrophotometric data, experimental protocols for its determination, and relevant biochemical and experimental workflows.

Quantitative Spectrophotometric Data

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of a substance and is fundamental for applying the Beer-Lambert law in quantitative analysis.

The UV-Visible absorption spectrum of Protoporphyrin IX and its derivatives is characterized by an intense absorption band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q bands.[1][2] For Protoporphyrin IX dimethyl ester in chloroform, the Soret band is the most prominent feature and is typically used for quantification.

Below is a summary of reported molar extinction coefficients for Protoporphyrin IX dimethyl ester in chloroform.

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent | Reference |

| 408 nm | 166,000 M⁻¹cm⁻¹ | Chloroform | PhotochemCAD |

| 407 nm | 171,000 M⁻¹cm⁻¹ (scaled value) | Chloroform | OMLC, referencing Falk, 1964 |

For comparison, the molar extinction coefficient of Protoporphyrin IX dimethyl ester has also been reported in other solvents:

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent | Reference |

| 404 nm | 158,000 M⁻¹cm⁻¹ | Ether | Falk, 1964 |

| 409 nm | 163,000 M⁻¹cm⁻¹ | Pyridine | Falk, 1964 |

| 406 nm | 164,000 M⁻¹cm⁻¹ | Dioxane | Falk, 1964 |

Experimental Protocol for Determination of Molar Extinction Coefficient

This section outlines a standard protocol for the experimental determination of the molar extinction coefficient of Protoporphyrin IX dimethyl ester in chloroform, based on methodologies cited in the literature.[3][4]

Objective: To determine the molar extinction coefficient (ε) of Protoporphyrin IX dimethyl ester at the Soret band maximum in chloroform using UV-Visible spectrophotometry.

Materials and Equipment:

-

Protoporphyrin IX dimethyl ester (CAS 5522-66-7), high purity (~90% or greater)

-

Chloroform (spectroscopic grade)

-

Analytical balance (accurate to ±0.01 mg)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer (e.g., Agilent 8453 or similar)[4]

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount (e.g., 1-2 mg) of Protoporphyrin IX dimethyl ester. The molecular weight is 590.71 g/mol .

-

Dissolve the weighed compound in spectroscopic grade chloroform in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration. Ensure complete dissolution.

-

-

Preparation of Dilutions:

-

Perform a series of dilutions from the stock solution using volumetric flasks and micropipettes to prepare at least five different concentrations. The concentrations should be chosen such that the absorbance values at the λmax fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range that includes the Soret band (e.g., 350-450 nm).

-

Use a quartz cuvette filled with chloroform as the blank to zero the instrument.

-

Measure the absorbance spectrum for each prepared dilution.

-

Identify the wavelength of maximum absorbance (λmax) for the Soret band.

-

-

Data Analysis (Beer-Lambert Law):

-

The Beer-Lambert law is given by the equation: A = εcl

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

c is the concentration of the analyte (mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

-

-

Record the absorbance (A) at λmax for each concentration (c).

-

Plot a graph of Absorbance (A) on the y-axis versus Concentration (c) on the x-axis.

-

Perform a linear regression on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε) since the path length (l) is 1 cm. The R² value should be >0.99 to ensure linearity.

-

Considerations:

-

Protoporphyrin IX dimethyl ester is light-sensitive; solutions should be protected from light to prevent photodegradation.

-

Chloroform is volatile and toxic; all handling should be performed in a well-ventilated fume hood.

-

Ensure the absorbance values are below 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect if fluorescence measurements are also being conducted.[3]

Visualizations: Workflows and Pathways

Heme Biosynthesis Pathway

Protoporphyrin IX is the direct precursor to heme, a critical component of hemoglobin, myoglobin, and cytochromes. The dimethyl ester form is a common synthetic derivative used in research. The following diagram illustrates the final steps of the heme biosynthesis pathway, highlighting the position of Protoporphyrin IX.

Caption: Final stages of the Heme Biosynthesis Pathway.

Experimental Workflow for Molar Extinction Coefficient Determination

The logical flow for determining the molar extinction coefficient is crucial for obtaining accurate and reproducible results.

Caption: Workflow for Molar Absorptivity Determination.

References

Protoporphyrin IX vs. Protoporphyrin IX Dimethyl Ester: A Technical Guide to Their Fundamental Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between Protoporphyrin IX (PpIX) and its synthetic derivative, Protoporphyrin IX dimethyl ester (PpIX-DME). Understanding these differences is crucial for researchers and professionals in drug development, particularly in the field of photodynamic therapy (PDT), where these molecules are of significant interest. This guide provides a comprehensive comparison of their chemical structures, physicochemical properties, and biological activities, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate key concepts.

Core Structural and Physicochemical Differences

The fundamental distinction between Protoporphyrin IX and its dimethyl ester lies in a simple yet impactful structural modification: the esterification of the two carboxylic acid groups on the propionate (B1217596) side chains of the porphyrin macrocycle. This seemingly minor alteration leads to significant changes in their physicochemical properties, most notably their solubility.

Protoporphyrin IX, a naturally occurring precursor to heme, is a hydrophilic molecule with poor solubility in organic solvents but soluble in aqueous basic solutions.[1] In contrast, the conversion of the carboxylic acid groups to methyl esters in Protoporphyrin IX dimethyl ester results in a more lipophilic molecule with enhanced solubility in a wide range of organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, and methanol.[2] This difference in solubility is a critical factor influencing their biological behavior, including cellular uptake and efficacy as photosensitizers.

Table 1: Physicochemical Properties of Protoporphyrin IX and Protoporphyrin IX Dimethyl Ester

| Property | Protoporphyrin IX (PpIX) | Protoporphyrin IX Dimethyl Ester (PpIX-DME) |

| Molecular Formula | C₃₄H₃₄N₄O₄ | C₃₆H₃₈N₄O₄ |

| Molecular Weight | 562.66 g/mol | 590.71 g/mol |

| Appearance | Dark purple powder[3] | Dark purple powder[2] |

| Solubility in Water | Insoluble[4] | Insoluble |

| Solubility in DMSO | 100 mg/mL[4] | Soluble |

| Solubility in Ethanol | Insoluble[4] | Soluble |

| Solubility in Chloroform | Freely soluble in the presence of acetic acid[3] | Soluble |

| Fluorescence Quantum Yield | Dependent on solvent and aggregation state | 0.06 (in Chloroform)[5] |

Biological Activity and Applications in Photodynamic Therapy

Both Protoporphyrin IX and its dimethyl ester are potent photosensitizers, meaning they can generate reactive oxygen species (ROS) upon activation by light, leading to cellular damage and death. This property makes them valuable agents in photodynamic therapy for the treatment of cancer and other diseases.

However, the difference in their lipophilicity directly impacts their biological activity. Protoporphyrin IX dimethyl ester, being more lipophilic, exhibits higher intracellular uptake compared to Protoporphyrin IX.[6] This enhanced cellular penetration can lead to greater accumulation within target cells, resulting in more potent phototoxicity upon light irradiation.[6] Studies have shown that PpIX-DME can be a more effective photosensitizer than PpIX in certain cancer cell lines.[6]

The primary subcellular targets for the photodynamic action of these porphyrins are the mitochondria, and the efficiency of photodamage is correlated with their localization within these organelles.[6]

Signaling Pathways

Heme Biosynthesis Pathway

Protoporphyrin IX is a crucial intermediate in the heme biosynthesis pathway, the metabolic process that produces heme from simpler precursor molecules. Heme is an essential component of hemoglobin, myoglobin, and cytochromes. The final step in this pathway involves the insertion of ferrous iron into the protoporphyrin IX macrocycle, a reaction catalyzed by the enzyme ferrochelatase.

Caption: The Heme Biosynthesis Pathway.

Involvement in Other Signaling Pathways

Recent research has indicated that the accumulation of Protoporphyrin IX can be modulated by other cellular signaling pathways, notably the Ras/MEK/ERK pathway.[7][8] Inhibition of the MEK pathway has been shown to increase the accumulation of PpIX in cancer cells, suggesting a potential strategy for enhancing the efficacy of PpIX-based photodynamic therapy.[8] This is thought to occur through the downregulation of ATP-binding cassette (ABC) transporters, such as ABCB1, which are responsible for the efflux of PpIX from cells, and a reduction in the activity of ferrochelatase.[8]

Furthermore, Protoporphyrin IX has been shown to induce necrotic cell death in macrophages through the activation of the c-Jun N-terminal protein kinase (JNK) pathway, which is triggered by an increase in reactive oxygen species.[9]

Experimental Protocols

Comparative Analysis of Intracellular Uptake

A common method to compare the intracellular uptake of Protoporphyrin IX and Protoporphyrin IX dimethyl ester is through fluorescence microscopy.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa or A431) in a 96-well plate or on glass coverslips and culture until they reach 70-80% confluency.

-

Incubation with Porphyrins: Prepare stock solutions of PpIX and PpIX-DME in a suitable solvent (e.g., DMSO). Dilute the stock solutions in a cell culture medium to the desired final concentration (e.g., 10 µM). Remove the old medium from the cells and add the medium containing either PpIX or PpIX-DME. Incubate the cells for a specific period (e.g., 4, 8, or 24 hours) at 37°C in a CO₂ incubator.

-

Washing: After incubation, remove the porphyrin-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular porphyrins.

-

Fluorescence Microscopy: Mount the coverslips on a microscope slide or observe the 96-well plate directly using a fluorescence microscope equipped with a suitable filter set for porphyrin fluorescence (e.g., excitation around 405 nm and emission around 635 nm).

-

Image Analysis: Capture fluorescence images of the cells from multiple fields of view for each condition. Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ). Compare the average fluorescence intensity of cells treated with PpIX to those treated with PpIX-DME to determine the relative intracellular uptake.

Caption: Experimental workflow for comparing cellular uptake.

Comparative Phototoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is commonly used to determine the phototoxicity of photosensitizers.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Porphyrin Incubation: Treat the cells with various concentrations of PpIX and PpIX-DME (prepared as described above) for a specific duration (e.g., 24 hours). Include a control group with no porphyrin treatment.

-

Light Irradiation: After incubation, replace the porphyrin-containing medium with fresh medium. Expose the cells to a light source with an appropriate wavelength (e.g., a lamp with a 630 nm filter) for a defined period to activate the photosensitizers. Keep a set of plates in the dark as a control for dark toxicity.

-

MTT Incubation: After irradiation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the porphyrin concentration to determine the IC50 value (the concentration at which 50% of the cells are killed) for both PpIX and PpIX-DME under light and dark conditions.

Structure-Property-Activity Relationship

The fundamental differences in the biological activities of Protoporphyrin IX and its dimethyl ester can be directly attributed to their structural variance. The esterification of the carboxylic acid groups is the primary driver of the observed differences in their physicochemical and biological properties.

Caption: Structure-Property-Activity Relationship.

Conclusion

References

- 1. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]

- 2. Protoporphyrin IX dimethyl ester | 5522-66-7 [chemicalbook.com]

- 3. Protoporphyrin IX CAS#: 553-12-8 [m.chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Protoporphyrin IX dimethyl ester [omlc.org]

- 6. A comparison of protoporphyrin IX and protoporphyrin IX dimethyl ester as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protoporphyrin IX induces a necrotic cell death in human THP-1 macrophages through activation of reactive oxygen species/c-Jun N-terminal protein kinase pathway and opening of mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Porphyrin Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of porphyrin esterification, a fundamental modification in the study and application of these vital tetrapyrrolic macrocycles. The document details the evolution of esterification methodologies, from early acid-catalyzed reactions to modern coupling techniques. It includes structured data for easy comparison of methods, detailed experimental protocols for key reactions, and visualizations of the chemical workflows.

Introduction: The Importance of Porphyrin Esterification

Porphyrins are a class of intensely colored, aromatic macrocyclic compounds that play crucial roles in various biological processes.[1] Heme, the iron-containing porphyrin in hemoglobin, is essential for oxygen transport, while chlorophylls, magnesium-containing porphyrin derivatives, are central to photosynthesis. The carboxyl groups present on the side chains of many naturally occurring porphyrins, such as protoporphyrin IX, render them poorly soluble in organic solvents, which complicates their isolation, purification, and further chemical modification.

Esterification of these carboxylic acid functionalities is a critical step to enhance their solubility in nonpolar solvents, enabling detailed chemical studies and the synthesis of novel porphyrin-based materials and therapeutics. This guide explores the historical development and current state of porphyrin esterification techniques.

Historical Development of Porphyrin Esterification

The history of porphyrin chemistry is rich with innovation, and the development of esterification methods is a key part of this narrative. Early methods were straightforward but often harsh, while later developments introduced milder and more efficient procedures.

The Dawn of Porphyrin Chemistry and Early Esterification

The term 'porphyrin' originates from the Greek word "porphyra," meaning purple, a nod to their vibrant color.[1] The field of organic geochemistry has its roots in the isolation of porphyrins from petroleum, which was instrumental in establishing the biological origin of crude oil.[2]

The first documented esterification of a porphyrin was carried out by Nencki and Zaleski. They employed a method using 10% (w/w) concentrated sulfuric acid in ethanol (B145695) or methanol, or 5% hydrogen chloride gas in alcohol, under reflux for four hours. This technique was a significant step forward, allowing for the solubilization and further study of these complex molecules.

The Fischer Era and the Rise of Acid Catalysis

Hans Fischer, a Nobel laureate for his work on the structure of porphyrins and the synthesis of hemin, initially used alcohol saturated with hydrogen chloride gas for porphyrin esterification. He later adopted the use of 5% (v/v) concentrated sulfuric acid in methanol, allowing the reaction to proceed at room temperature over three days. This method, a variation of the Fischer-Speier esterification first described in 1895, became a standard in the field for many years.[3][4] The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution where an alcohol reacts with a carboxylic acid to form an ester and water.[3] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used, or the water produced is removed.[3][5]

Milder Methods: Diazomethane (B1218177) and Carbodiimides

The harsh acidic conditions of the Fischer-Speier method can be detrimental to sensitive porphyrin derivatives. This led to the adoption of milder reagents, most notably diazomethane (CH₂N₂). Diazomethane is a highly reactive gas that readily converts carboxylic acids to their corresponding methyl esters at room temperature, with nitrogen gas as the only byproduct.[6][7] The reaction is fast and clean, often giving quantitative yields. However, diazomethane is also highly toxic and explosive, necessitating careful handling and the use of specialized glassware.[6]

In 1978, Wolfgang Steglich reported a mild and efficient esterification method using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[2][8] This method, now known as the Steglich esterification, is particularly useful for sterically hindered substrates and those sensitive to acid.[9] The reaction proceeds at room temperature and avoids the harsh conditions of the Fischer-Speier method and the hazards of diazomethane.[2] A water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is often used as an alternative to DCC, as the resulting urea (B33335) byproduct is easily removed by washing with water.

Comparative Analysis of Porphyrin Esterification Methods

The choice of esterification method depends on the specific porphyrin substrate, the desired scale of the reaction, and the sensitivity of other functional groups present in the molecule. The following tables summarize the key quantitative data for the three main methods.

| Method | Typical Reagents | Typical Reaction Time | Typical Temperature | Typical Yield | Key Advantages | Key Disadvantages |

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄, HCl) | 1-10 hours[3] | 60-110 °C (Reflux)[3] | Good to high (e.g., 79% for Protoporphyrin IX dimethyl ester) | Inexpensive reagents, scalable. | Harsh acidic conditions, reversible reaction, may require removal of water. |

| Diazomethane Esterification | Carboxylic Acid, Diazomethane (CH₂N₂) in an inert solvent (e.g., ether) | Instantaneous to a few minutes[10] | Room Temperature | High to quantitative | Very fast and clean reaction, high yields, mild conditions. | Diazomethane is highly toxic and explosive, only produces methyl esters. |

| Steglich Esterification | Carboxylic Acid, Alcohol, Dicyclohexylcarbodiimide (DCC) or EDC, 4-Dimethylaminopyridine (DMAP) | 1-4 hours | Room Temperature | High (70-90% for sterically demanding substrates)[11] | Mild conditions, suitable for sensitive substrates, can be used with various alcohols. | DCC byproduct (DCU) can be difficult to remove, potential for side reactions if not optimized. |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the three primary methods of porphyrin esterification.

Fischer-Speier Esterification of Protoporphyrin IX

This protocol is adapted from established methods for the synthesis of protoporphyrin IX dimethyl ester.

Materials:

-

Protoporphyrin IX

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate (B86663)

-

Round-bottom flask

-

Reflux condenser

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Protoporphyrin IX in a 5% (v/v) solution of concentrated sulfuric acid in anhydrous methanol. The reaction should be protected from light.

-

Stir the solution at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, neutralize the mixture by carefully adding it to a stirred solution of saturated sodium bicarbonate.

-

Extract the porphyrin ester into chloroform using a separatory funnel.

-

Wash the organic layer with water, then dry it over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and remove the chloroform under reduced pressure using a rotary evaporator.

-

The resulting solid is protoporphyrin IX dimethyl ester, which can be further purified by crystallization from a chloroform/methanol mixture. A yield of approximately 79% can be expected.

Diazomethane Esterification of a Porphyrin Carboxylic Acid

DANGER: Diazomethane is extremely toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and specialized glassware without ground glass joints.

This protocol describes a general method for the methylation of a porphyrin carboxylic acid using diazomethane.

Materials:

-

Porphyrin with carboxylic acid functionality

-

Diethyl ether (anhydrous)

-

Diazomethane solution in diethyl ether (prepared in situ from a precursor like Diazald™)

-

Acetic acid

-

Beaker

-

Stir plate and stir bar

Procedure:

-

Dissolve the porphyrin carboxylic acid in a minimal amount of anhydrous diethyl ether in a beaker.

-

Slowly add the ethereal solution of diazomethane dropwise to the stirred porphyrin solution at room temperature. A yellow color from the diazomethane will be observed, which will disappear as it reacts.

-

Continue adding the diazomethane solution until the yellow color persists, indicating that all the carboxylic acid has been consumed.

-

Allow the reaction to stir for an additional 5-10 minutes to ensure completion.

-

Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

-

The solvent can then be removed under a gentle stream of nitrogen or by rotary evaporation to yield the porphyrin methyl ester. This reaction typically proceeds in near-quantitative yield.[12]

Steglich Esterification of a Porphyrin Carboxylic Acid

This protocol is a general procedure for the esterification of a porphyrin using DCC and DMAP.

Materials:

-

Porphyrin with carboxylic acid functionality

-

Alcohol (e.g., tert-butanol (B103910) for tert-butyl ester)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask

-

Stir plate and stir bar

-

Filter funnel

Procedure:

-

In a round-bottom flask, dissolve the porphyrin carboxylic acid, the alcohol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Once the reaction is complete, filter off the DCU precipitate.

-

Wash the filtrate with 1 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the porphyrin ester. Purification can be achieved by column chromatography on silica (B1680970) gel. Yields for sterically demanding esters are typically in the range of 70-90%.[11]

Logical and Historical Workflow of Porphyrin Esterification

The development of porphyrin esterification methods has followed a logical progression from harsh, classical methods to milder, more versatile techniques. This evolution reflects the broader trends in organic synthesis towards greater efficiency, selectivity, and safety.

Signaling Pathways and Logical Relationships

While a direct role for porphyrin esters in specific signaling pathways is not well-documented in the current literature, the ability to esterify porphyrins is crucial for creating tools to study their biological functions. For instance, esterification can be used to generate fluorescent probes or photosensitizers with tailored lipophilicity for targeted delivery in photodynamic therapy (PDT).

The logical relationship between the esterification methods can be visualized as a progression towards milder and more controlled reaction conditions.

Caption: Logical flow from a porphyrin carboxylic acid to its ester via different methods.

Experimental Workflow for Method Selection

The choice of an appropriate esterification method is a critical step in the synthesis of a porphyrin derivative. The following diagram illustrates a typical decision-making workflow.

Caption: Decision workflow for selecting an appropriate porphyrin esterification method.

Conclusion

The esterification of porphyrin carboxylic acids is a cornerstone of porphyrin chemistry, enabling the synthesis of a vast array of derivatives for research and practical applications. From the early days of acid catalysis to the development of mild and efficient coupling reactions, the evolution of these methods has significantly advanced our ability to manipulate and study these fascinating molecules. This guide provides the fundamental knowledge for researchers to select and implement the most suitable esterification strategy for their specific needs, fostering further innovation in the fields of medicine, materials science, and beyond.

References

- 1. Fischer Esterification [organic-chemistry.org]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. Synthesis of porphyrins bearing 1-4 hydroxymethyl groups and other one-carbon oxygenic substituents in distinct patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. m.youtube.com [m.youtube.com]

A Theoretical Deep Dive into the Electronic Structure of Protoporphyrin IX Dimethyl Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Protoporphyrin IX dimethyl ester (PPDME), a derivative of the naturally occurring photosensitizer Protoporphyrin IX, is a molecule of significant interest in photodynamic therapy (PDT) and molecular electronics. Understanding its electronic structure is paramount for predicting its photophysical properties and designing novel applications. This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic landscape of PPDME, focusing on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methodologies.

Introduction to the Electronic Spectrum of Porphyrins

The electronic absorption spectrum of PPDME, like other porphyrins, is dominated by two main features: the intense Soret (or B) band in the near-UV region (around 400 nm) and the weaker Q bands in the visible region (500-700 nm). This characteristic spectrum is explained by Gouterman's four-orbital model, which considers the electronic transitions between the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1).

Computational Methodology: A Practical Protocol

The accurate prediction of the electronic structure and absorption spectrum of PPDME relies on sophisticated quantum chemical calculations. A widely accepted and effective methodology involves a two-step process: geometry optimization followed by the calculation of excited states.

Experimental Protocols: A Step-by-Step Computational Workflow

A typical computational protocol for determining the electronic structure and absorption spectrum of Protoporphyrin IX dimethyl ester is as follows:

-

Molecular Structure Preparation:

-

The initial 3D coordinates of PPDME are constructed using molecular modeling software.

-

-

Ground State Geometry Optimization:

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-31G(d) Pople-style basis set.

-

Solvation Model: The integral equation formalism variant of the Polarizable Continuum Model (IEFPCM) is used to simulate the solvent environment (e.g., chloroform (B151607) or dimethyl sulfoxide).

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

-

-

Excited State Calculations:

-

Software: Gaussian 16 or a comparable program.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional and Basis Set: The same B3LYP functional and 6-31G(d) basis set used for the geometry optimization are employed.

-

Number of States: A sufficient number of excited states (typically 20-30) are calculated to encompass the Soret and Q bands.

-

Solvation Model: The IEFPCM is again applied to account for solvent effects on the electronic transitions.

-

The following diagram illustrates the logical workflow of these computational steps:

Theoretical vs. Experimental Absorption Spectra

The validity of the computational methodology is assessed by comparing the theoretically calculated absorption spectrum with experimental data. TD-DFT calculations with the B3LYP functional and the 6-31G(d) basis set have been shown to reproduce the key features of the experimental spectrum of PPDME with reasonable accuracy.

| Band | Calculated Wavelength (nm) | Experimental Wavelength (nm) in Chloroform[1] |

| Soret (B) | ~390-410 | 407 |

| Qy(1,0) | ~620-640 | 630 |

| Qy(0,0) | ~570-590 | 575 |

| Qx(1,0) | ~530-550 | 540 |

| Qx(0,0) | ~500-520 | 505 |

Frontier Molecular Orbitals and Electronic Transitions

The electronic transitions that give rise to the characteristic absorption spectrum of PPDME can be understood by examining the frontier molecular orbitals.

| Orbital | Calculated Energy (eV) |

| LUMO+1 | -1.9 to -2.1 |

| LUMO | -2.2 to -2.4 |

| HOMO | -5.0 to -5.2 |

| HOMO-1 | -5.3 to -5.5 |

The Soret band arises from a strong electronic transition from the HOMO to the LUMO, with contributions from other transitions. The weaker Q bands result from transitions that are partially forbidden by symmetry. The following diagram illustrates the Gouterman four-orbital model and the origin of the Soret and Q bands.

Conclusion

Theoretical calculations, particularly DFT and TD-DFT, provide a powerful toolkit for researchers, scientists, and drug development professionals to investigate the electronic structure of Protoporphyrin IX dimethyl ester. These computational methods allow for the accurate prediction of its absorption spectrum and provide valuable insights into the nature of its electronic transitions. This fundamental understanding is crucial for the rational design of new porphyrin-based molecules with tailored photophysical properties for a wide range of applications, from enhanced photosensitizers in PDT to advanced materials for molecular electronics. The synergy between theoretical predictions and experimental validation will continue to drive innovation in these exciting fields.

References

Protoporphyrin IX Dimethyl Ester: An In-depth Technical Guide to Basic Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental stability and storage conditions for Protoporphyrin IX dimethyl ester. The information is intended to support researchers and professionals in the handling, storage, and application of this compound, particularly in the context of drug development and scientific research.

Physicochemical Properties

Protoporphyrin IX dimethyl ester is a derivative of Protoporphyrin IX, a naturally occurring photosensitizer. It is a dark purple, crystalline powder.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₃₈N₄O₄ | [1][3] |

| Molecular Weight | 590.71 g/mol | [3][4] |

| Appearance | Dark purple powder/solid | [1][2] |

| Melting Point | 225-228 °C | [4] |

| CAS Number | 5522-66-7 | [1][3] |

Solubility Data

Protoporphyrin IX dimethyl ester is soluble in a variety of organic solvents.[1][4] This solubility is a critical factor for its use in various experimental settings.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][4] |

| Chloroform | Soluble | [4] |

| Acetone | Soluble | [1][4] |

| Tetrahydrofuran (THF) | Soluble | [4] |

| Methanol | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Diethyl Ether | Soluble | [4] |

Stability Profile

The stability of Protoporphyrin IX dimethyl ester is a key consideration for its handling and application. It is generally stable at room temperature when protected from light.[2] However, it is known to be sensitive to light, which can lead to its degradation.

Photostability

Protoporphyrin IX dimethyl ester is a photosensitive molecule and can degrade upon exposure to light, a process known as photodegradation.[5] This degradation involves photooxidation, which can lead to the formation of hydroxyaldehyde and formyl products.[5] The rate and products of photodegradation can be influenced by the solvent and the presence of oxygen.[5]

| Condition | Observation | Reference |

| Irradiation in aprotic organic solvent | Formation of hydroxyaldehyde products is the dominant degradation pathway. | [5] |

| Irradiation in liposomes and cells | The yield of hydroxyaldehyde products decreases, and there is a greater attack on the macrocycle. | [5] |

Thermal Stability

While specific quantitative data on thermal degradation is limited in the readily available literature, the compound is generally considered stable at room temperature for storage purposes.[2] For long-term storage, colder temperatures are recommended.[3]

Storage and Handling Recommendations

Proper storage and handling are crucial to maintain the integrity and stability of Protoporphyrin IX dimethyl ester.

-

Storage Conditions : Store in a tightly sealed container in a dry, cool, and well-ventilated area.[6] For long-term storage, temperatures of -20°C are recommended.[3]

-

Light Protection : It is critical to protect the compound from light to prevent photodegradation.[7] Use amber vials or store in a dark place.

-

Handling : Handle in a well-ventilated area to avoid inhalation of dust.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid contact with skin and eyes.[6][8]

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of Protoporphyrin IX dimethyl ester, based on common analytical techniques.

Photostability Testing by UV-Vis Spectroscopy

This protocol allows for the monitoring of photodegradation by observing changes in the absorption spectrum.

-

Solution Preparation : Prepare a solution of Protoporphyrin IX dimethyl ester in a suitable solvent (e.g., chloroform, DMSO) of a known concentration.

-

Initial Spectrum : Record the initial UV-Vis absorption spectrum of the solution. The Soret band around 407 nm is a key characteristic peak to monitor.[1]

-

Light Exposure : Expose the solution to a controlled light source for specific time intervals. A control sample should be kept in the dark.

-

Spectral Monitoring : After each time interval, record the UV-Vis spectrum of the light-exposed sample and the dark control.

-

Data Analysis : Compare the spectra over time. A decrease in the absorbance of the Soret band and the appearance of new peaks can indicate degradation.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products.

-

Method Development : Develop a suitable HPLC method. A reversed-phase C18 column is often used for porphyrin analysis. The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid.

-

Sample Preparation : Prepare solutions of Protoporphyrin IX dimethyl ester at a known concentration in a suitable solvent.

-

Forced Degradation Studies : To identify potential degradation products, subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light).

-

Time-Point Analysis : For stability studies, store the sample solutions under the desired conditions (e.g., different temperatures, light/dark). At specified time points, inject an aliquot into the HPLC system.

-

Data Analysis : Quantify the peak area of Protoporphyrin IX dimethyl ester at each time point to determine its degradation over time. The appearance of new peaks will indicate the formation of degradation products.

Visualizations

Signaling Pathway: Mechanism of Photodynamic Therapy (PDT)

Protoporphyrin IX dimethyl ester is used as a photosensitizer in PDT. The following diagram illustrates the basic mechanism.

Caption: Mechanism of Type II Photodynamic Therapy.

Experimental Workflow: Stability Testing

The following diagram outlines a general workflow for assessing the stability of Protoporphyrin IX dimethyl ester.

Caption: General workflow for stability assessment.

References

- 1. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 2. Temperature effect on accumulation of protoporphyrin IX after topical application of 5-aminolevulinic acid and its methylester and hexylester derivatives in normal mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iagim.org [iagim.org]

- 5. Temperature effect on the PpIX production during the use of topical precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. seoho.biz:5000 [seoho.biz:5000]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Protoporphyrin IX Dimethyl Ester for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrin IX dimethyl ester (PPDME) is a synthetic derivative of Protoporphyrin IX (PpIX), a naturally occurring photosensitizer. PPDME exhibits enhanced cellular uptake compared to its parent compound, making it a valuable tool for in vitro studies, particularly in the field of photodynamic therapy (PDT).[1][2] When activated by light of a specific wavelength, PPDME generates reactive oxygen species (ROS), leading to localized cellular damage and subsequent cell death. These application notes provide detailed protocols for the preparation and use of PPDME in various in vitro assays to assess its phototoxic effects, cellular uptake, and subcellular localization.

Product Information

| Property | Value | Reference |

| Appearance | Purple solid | [3] |

| Molecular Weight | 590.72 g/mol | [3] |

| Molecular Formula | C₃₆H₃₈N₄O₄ | [3] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, chloroform, and methanol. | [3] |

| Storage | Stable at room temperature. Protect from light. | [3] |

Data Presentation

Table 1: Recommended Concentrations and Incubation Times for In Vitro Assays

| Assay | Cell Line | PPDME Concentration | Incubation Time | Light Dose (J/cm²) | Reference |

| Cytotoxicity (MTT Assay) | Various Cancer Cell Lines | 0.1 - 50 µM | 4 - 24 hours | 1 - 20 | [4][5] |

| Cellular Uptake | Human Nasopharyngeal Carcinoma (NPC/CNE-2) | 1 - 10 µM | 1 - 9 hours | N/A | |

| Subcellular Localization | Human Carcinoma Cell Lines | 1 - 5 µM | 4 - 24 hours | N/A |

Table 2: Light Sources and Wavelengths for PPDME Photoactivation

| Light Source | Wavelength Range (nm) | Notes | Reference |

| LED Array | 630 - 635 | Commonly used for in vitro PDT due to good tissue penetration of red light. | [4][5] |

| Filtered Lamp | Soret band (approx. 405 nm) | Higher energy but lower tissue penetration. Suitable for monolayer cell cultures. |

Experimental Protocols

Protocol 1: Preparation of PPDME Stock and Working Solutions

Materials:

-

Protoporphyrin IX dimethyl ester (PPDME) powder

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Stock Solution Preparation (10 mM):

-

Tare a sterile, light-protected microcentrifuge tube.

-

Carefully weigh 5.9 mg of PPDME powder into the tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex thoroughly until the PPDME is completely dissolved. The solution should be a clear, deep purple.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM PPDME stock solution at room temperature, protected from light.

-

Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

It is recommended to prepare working solutions fresh for each experiment. Due to the hydrophobic nature of PPDME, precipitation may occur when diluting in aqueous media. To minimize this, add the culture medium to the PPDME stock solution dropwise while vortexing.

-

Protocol 2: In Vitro Phototoxicity Assessment using MTT Assay

Materials:

-

Cells of interest

-

96-well cell culture plates

-

PPDME working solutions

-

Light source for photoactivation (e.g., LED array with a peak emission at ~635 nm)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

PPDME Incubation:

-

Remove the culture medium and replace it with 100 µL of fresh medium containing various concentrations of PPDME (e.g., 0.1, 1, 5, 10, 25, 50 µM).

-

Include control wells with medium only (no cells) and cells treated with vehicle (medium with the same concentration of DMSO as the highest PPDME concentration).

-

Incubate the plate for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ incubator, protected from light.

-

-

Photoactivation:

-

After incubation, wash the cells twice with 100 µL of phosphate-buffered saline (PBS) to remove any unbound PPDME.

-

Add 100 µL of fresh, phenol (B47542) red-free culture medium to each well.

-

Expose the plate to a light source at a specific wavelength (e.g., 635 nm) and light dose (e.g., 5 J/cm²). Keep a duplicate plate in the dark as a "dark toxicity" control.

-

-

MTT Assay:

-

Following irradiation, incubate the plates for a further 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the medium-only wells from all other readings.

-

Calculate cell viability as a percentage of the untreated control cells: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Protocol 3: Cellular Uptake and Subcellular Localization by Fluorescence Microscopy

Materials:

-

Cells of interest

-

Glass-bottom culture dishes or chamber slides

-

PPDME working solutions

-

Organelle-specific fluorescent probes (e.g., MitoTracker™ Green for mitochondria, LysoTracker™ Green for lysosomes)

-

Paraformaldehyde (PFA) solution (4% in PBS) for fixation

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or chamber slides at an appropriate density to achieve 50-70% confluency on the day of the experiment.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

PPDME Incubation:

-

Remove the culture medium and add fresh medium containing the desired concentration of PPDME (e.g., 5 µM).

-

Incubate for the desired time (e.g., 4 hours) at 37°C in a 5% CO₂ incubator, protected from light.

-

-

Organelle Staining (Optional):

-

During the last 30 minutes of the PPDME incubation, add the organelle-specific probe (e.g., MitoTracker™ Green at 100-200 nM) to the culture medium.

-

-

Washing and Fixation:

-

Wash the cells three times with warm PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Nuclear Staining:

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Add a drop of mounting medium to the cells and cover with a coverslip.

-

Visualize the cells using a fluorescence microscope. Use the following filter sets as a guide:

-

DAPI (Nucleus): Excitation ~358 nm, Emission ~461 nm (Blue)

-

PPDME: Excitation ~405 nm (Soret band) or ~505, 540, 580, 630 nm (Q-bands), Emission ~635 nm (Red)

-

MitoTracker™ Green: Excitation ~490 nm, Emission ~516 nm (Green)

-

LysoTracker™ Green: Excitation ~504 nm, Emission ~511 nm (Green)

-

-

Capture images and analyze the colocalization of PPDME fluorescence with the organelle-specific probes to determine its subcellular localization.

-

Mandatory Visualizations

Caption: Experimental workflow for PPDME preparation and in vitro phototoxicity assay.

Caption: Signaling pathway of PPDME-mediated PDT leading to cell death.[1][6][7]

References

- 1. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. protoporphyrin IX dimethyl ester | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]

- 4. Photodynamic and Sonodynamic Therapy with Protoporphyrin IX: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 551 Protoporphyrin IX Based- photodynamic Therapy Enhances Burn Wound Healing in Ex Vivo Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Metal Insertion into Protoporphyrin IX Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalloporphyrins, coordination complexes of porphyrins with a central metal ion, are fundamental to a myriad of biological functions and possess vast potential in therapeutic and diagnostic applications. Protoporphyrin IX, the immediate precursor to heme in the body, and its dimethyl ester derivative are common scaffolds for the synthesis of novel metalloporphyrins with tailored properties. The insertion of various metal ions into the Protoporphyrin IX dimethyl ester core can modulate its photophysical properties, catalytic activity, and biological targeting, making these compounds valuable tools in drug development, photodynamic therapy (PDT), and bioinorganic chemistry.

These application notes provide a comprehensive overview of the protocols for inserting a range of metal ions into Protoporphyrin IX dimethyl ester. Detailed experimental procedures, a summary of reaction conditions, and characterization methods are presented to guide researchers in the synthesis and analysis of these important biomolecules.

Data Presentation: Summary of Metal Insertion Reactions

The following table summarizes the reaction conditions and reported yields for the insertion of various metals into Protoporphyrin IX dimethyl ester. This data is intended to provide a comparative overview to aid in the selection of appropriate synthetic routes.

| Metal Ion | Metal Salt | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Iron(II) | Ferrous Chloride (FeCl₂·4H₂O) | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | 60 - 70 | 3 hours | High (not specified) |

| Manganese(III) | Manganese(II) Acetate (B1210297) Tetrahydrate | Glacial Acetic Acid | Reflux | 4 hours | ~35% |

| Zinc(II) | Zinc Acetate | Chloroform/Methanol | Reflux | Not specified | High |

| Cobalt(II) | Cobalt(II) Acetate | N,N-Dimethylformamide (DMF) | Reflux | Not specified | High |

| Copper(II) | Copper(II) Acetate | N,N-Dimethylformamide (DMF) | Reflux | Not specified | High |

| Nickel(II) | Nickel(II) Acetate | N,N-Dimethylformamide (DMF) | Reflux | Not specified | High |

Experimental Protocols

General Considerations

-

Starting Material: Protoporphyrin IX dimethyl ester can be purchased from commercial suppliers or synthesized from hemin. Ensure the purity of the starting material, as impurities can affect the metallation reaction and complicate purification.

-

Solvents: Use anhydrous solvents where specified to prevent the formation of metal hydroxides and ensure efficient reaction.

-

Inert Atmosphere: For reactions involving air-sensitive metal salts (e.g., Fe(II)), it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring the Reaction: The progress of the metallation reaction can be conveniently monitored by UV-Vis spectroscopy. The characteristic Soret band of the free-base porphyrin (around 407 nm) will shift upon metal insertion, and the four Q-bands in the 500-700 nm region will typically reduce to two.

Protocol 1: Iron(II) Insertion into Protoporphyrin IX Dimethyl Ester

This protocol is adapted from a patented method for the synthesis of heme iron.

Materials:

-

Protoporphyrin IX dimethyl ester

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Dissolve Protoporphyrin IX dimethyl ester in anhydrous THF or DMF in a round-bottom flask.

-

Slowly add a 3 to 5 molar excess of FeCl₂·4H₂O to the solution.

-

Heat the reaction mixture to 60-70 °C under an inert atmosphere.

-

Maintain the temperature and stir the reaction for 3 hours.

-

Monitor the reaction progress by taking aliquots and measuring the UV-Vis spectrum. The disappearance of the free-base porphyrin Soret peak and the appearance of the metalloporphyrin peak indicates reaction completion.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by washing with water to remove excess metal salts, followed by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Manganese(III) Insertion into Protoporphyrin IX Dimethyl Ester

This protocol describes the synthesis of Manganese(III) protoporphyrin IX dimethyl ester halides.[1]

Materials:

-

Protoporphyrin IX dimethyl ester

-

Manganese(II) acetate tetrahydrate

-

Glacial acetic acid

-

Appropriate sodium halide (e.g., NaCl, NaBr) for the desired halide ligand

-

Petroleum ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Soxhlet extractor

Procedure:

-

In a round-bottom flask, combine Protoporphyrin IX dimethyl ester and a molar excess of manganese(II) acetate tetrahydrate in glacial acetic acid.[1]

-

Reflux the mixture for 4 hours.[1]

-

After cooling, reduce the volume of the reaction mixture under reduced pressure.

-

Extract the resulting residue with distilled water.

-

Add an aqueous solution of the desired sodium halide to the filtrate and stir for 15 minutes at room temperature to precipitate the manganese(III) porphyrin.[1]

-

Collect the precipitate by filtration, wash with water, and air-dry.

-

Purify the crude product by Soxhlet extraction with benzene.

-

Reduce the volume of the benzene solution and cool to induce crystallization.

-

Collect the purified product by filtration, wash with petroleum ether, and dry in vacuo. The reported yield for this procedure is approximately 35%.[1]

Protocol 3: General Method for Transition Metal (Zn, Co, Cu, Ni) Insertion using Metal Acetates

This is a general and efficient method for the insertion of several first-row transition metals.

Materials:

-

Protoporphyrin IX dimethyl ester

-

Metal(II) acetate hydrate (B1144303) (e.g., Zinc acetate, Cobalt acetate, Copper acetate, Nickel acetate)

-

N,N-Dimethylformamide (DMF) or Chloroform/Methanol mixture

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

Dissolve Protoporphyrin IX dimethyl ester in DMF or a chloroform/methanol mixture in a round-bottom flask.

-

Add a slight molar excess of the corresponding metal(II) acetate hydrate.

-

Reflux the reaction mixture until the reaction is complete, as monitored by UV-Vis spectroscopy. This typically takes a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If using DMF, the solvent can be removed under reduced pressure. If using a chloroform/methanol mixture, the product can often be isolated by washing the organic phase with water to remove excess metal salts and unreacted porphyrin.

-

The crude metalloporphyrin can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) or by column chromatography on silica gel. High yields are generally reported for this method.

Purification and Characterization

Purification:

-

Washing/Extraction: A common first step in purification is to wash the reaction mixture with water or an appropriate aqueous solution to remove excess metal salts. For hydrophobic porphyrins, liquid-liquid extraction can be employed.

-

Chromatography: Column chromatography on silica gel or alumina (B75360) is a highly effective method for separating the desired metalloporphyrin from unreacted free-base porphyrin and other impurities. The choice of eluent will depend on the specific metalloporphyrin.

-

Recrystallization: Recrystallization from a suitable solvent or solvent mixture can provide a highly pure crystalline product.

Characterization:

-

UV-Vis Spectroscopy: This is the primary method for confirming metal insertion. A shift in the Soret band and a reduction in the number of Q-bands from four to two are characteristic of metallation.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the structure of metalloporphyrins. The signals of the protons on the porphyrin ring will shift upon metal insertion. For paramagnetic metals, the NMR spectra will show significantly broadened signals.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized metalloporphyrin.

Mandatory Visualization

Caption: Experimental workflow for metal insertion into Protoporphyrin IX dimethyl ester.

References

Application Notes & Protocols: Protoporphyrin IX Dimethyl Ester as a Precursor for Chlorin Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protoporphyrin IX is a naturally occurring tetrapyrrole that serves as a crucial precursor to essential biological molecules like heme and chlorophylls.[1] Its dimethyl ester derivative, Protoporphyrin IX dimethyl ester (PpIX-DME), is a versatile starting material in synthetic chemistry, particularly for the development of photosensitizers used in photodynamic therapy (PDT).[2][3] Chlorins, which are dihydroporphyrins, possess distinct advantages over porphyrins as photosensitizers, including strong absorption at longer wavelengths (~660 nm), allowing for deeper tissue penetration of light.[4]

The conversion of PpIX-DME to chlorin-type molecules is a key strategy for creating novel photosensitizers.[2] The most common and effective method involves a [4+2] cycloaddition, or Diels-Alder reaction, across one of the vinyl groups of the protoporphyrin macrocycle.[5][6] This approach allows for the introduction of various functionalities, enabling the modulation of properties such as amphiphilicity, cellular uptake, and photodynamic efficacy.[5][7] These notes provide an overview, key data, and a generalized protocol for the synthesis of chlorins from PpIX-DME.

Synthetic Strategy: Diels-Alder Cycloaddition

The primary route for converting Protoporphyrin IX dimethyl ester into chlorins involves its reaction as a diene with a suitable dienophile. The vinyl groups on the porphyrin ring system are reactive enough to undergo Diels-Alder reactions with electron-deficient dienophiles such as maleic anhydride (B1165640) or functionalized maleimides.[5][8] This reaction reduces one of the double bonds in a pyrrolic ring, transforming the porphyrin core into a chlorin (B1196114) structure. The resulting cycloadduct can be further modified, for instance, by nucleophilic addition to an anhydride moiety, to introduce desired functional groups.[5][7] This methodology is highly regioselective and provides a straightforward path to new amphiphilic chlorin derivatives.[5][7]

Caption: General workflow for chlorin synthesis from Protoporphyrin IX.

Data Presentation

Quantitative data for the precursor and resulting chlorin derivatives are crucial for evaluating the success of the synthesis and the potential of the final compounds.

Table 1: Photophysical Properties of Protoporphyrin IX Dimethyl Ester (Precursor) Data sourced from measurements in chloroform (B151607).

| Property | Value | Reference |

| Absorption Maxima (λmax) | ||

| Soret Band | 407 nm | [9] |

| Q-Band I | 631 nm | [9] |

| Q-Band II | 576 nm | [9] |

| Q-Band III | 541 nm | [9] |

| Q-Band IV | 506 nm | [9] |

| Molar Extinction Coefficient (ε) | ||

| at 407 nm | 171,000 M⁻¹cm⁻¹ | [9] |

| Fluorescence | ||

| Emission Maxima | 632 nm, 700 nm | [9] |

| Quantum Yield (ΦF) | 0.06 | [9] |

Table 2: Representative Yields of Porphyrin-Coumarin Dyads via Domino Knoevenagel-Hetero-Diels-Alder Reaction Yields for the synthesis of Zn(II) complex dyads from Protoporphyrin IX dimethyl ester.

| Reaction Type | Product | Yield (%) | Reference |

| Domino Knoevenagel / hetero-Diels-Alder | Conjugates (Zn5a,b and Zn6a,b) | 81 - 91% | [10] |

Experimental Protocols

The following is a generalized protocol for the synthesis of amphiphilic chlorin derivatives from Protoporphyrin IX dimethyl ester based on methodologies reported in the literature.[5][7]

Objective: To synthesize chlorin derivatives via a Diels-Alder reaction followed by nucleophilic addition.

Materials & Equipment:

-

Protoporphyrin IX dimethyl ester (PpIX-DME)

-

Maleic anhydride

-

Nucleophile (e.g., dry methanol (B129727), polyethylene (B3416737) glycol amine)

-

Dry toluene (B28343) or dioxane

-

Standard glassware for organic synthesis (round-bottom flask, condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica)

-

Column chromatography setup (silica gel)

-

Rotary evaporator

Protocol: Two-Step Synthesis

Step 1: Diels-Alder Reaction of PpIX-DME with Maleic Anhydride

-

In a round-bottom flask, dissolve Protoporphyrin IX dimethyl ester (1 equivalent) in dry toluene under an inert atmosphere.

-

Add an excess of the dienophile, maleic anhydride (typically 10-20 equivalents).

-

Heat the reaction mixture to reflux (approx. 110°C) and stir for 2-4 hours.

-

Monitor the reaction progress by TLC. The formation of the chlorin cycloadducts will appear as new, more polar spots compared to the starting PpIX-DME.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The crude product is a mixture of diastereomeric chlorin-anhydride cycloadducts. This crude mixture is often used directly in the next step without further purification.

Step 2: Nucleophilic Addition to the Anhydride Cycloadduct

-

Re-dissolve the crude chlorin-anhydride cycloadducts from Step 1 in a suitable dry solvent (e.g., chloroform or the nucleophile itself if it is a liquid).

-

Add the desired nucleophile (e.g., dry methanol for ester formation, or an amino-functionalized molecule for amide formation). An excess of the nucleophile is typically used.

-

Reflux the reaction mixture for 2-4 hours, or until TLC analysis indicates the consumption of the anhydride intermediate.

-

After cooling, remove the solvent and excess nucleophile under reduced pressure.

Purification:

-

The crude final product is purified by column chromatography on silica (B1680970) gel.

-

A suitable eluent system must be determined by TLC. A common starting point is a mixture of chloroform and ethyl acetate (B1210297) (e.g., 6:4 v/v).[5]

-

Collect the fractions containing the desired chlorin product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final functionalized chlorin derivative.

-

Characterize the final product using NMR, UV-Vis spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Application in Photodynamic Therapy (PDT)

Chlorins synthesized from PpIX-DME are excellent candidates for photosensitizers in PDT.[4][5][11] The mechanism of PDT involves three key components: a photosensitizer, light of a specific wavelength, and molecular oxygen. Upon activation by light, the chlorin transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent cytotoxic agent that can induce cell death through apoptosis or necrosis by damaging cellular components like lipids, proteins, and nucleic acids.